An In-depth Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine: Synthesis, Applications, and Protocols
An In-depth Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine: Synthesis, Applications, and Protocols
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-hydroxy-3-nitropyridine, a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its diverse applications, and outlines essential safety and handling procedures. Designed for researchers, chemists, and professionals in drug development, this guide consolidates critical technical information to facilitate its effective and safe utilization in advanced scientific research.
Introduction: A Versatile Heterocyclic Building Block
4-Chloro-2-hydroxy-3-nitropyridine is a substituted pyridine derivative recognized for its utility as a versatile chemical building block.[1] Its unique molecular architecture, featuring chloro, hydroxyl, and nitro functional groups, imparts a high degree of reactivity and stability, making it an ideal starting material or intermediate for the synthesis of a wide array of biologically active molecules.[1] The strategic placement of these groups on the pyridine ring allows for selective chemical transformations, enabling chemists to construct complex molecular frameworks.
This compound plays a significant role in the development of novel pharmaceuticals, particularly in the creation of anti-infective agents with antibacterial and antifungal properties.[1] Furthermore, its application extends to agricultural chemistry, where it serves as a key intermediate in the synthesis of next-generation herbicides and fungicides designed to enhance crop protection.[1] This guide aims to provide a detailed technical resource for laboratory professionals, covering the essential aspects of this compound from its fundamental properties to its practical applications.
Physicochemical and Structural Properties
The identity and purity of a chemical reagent are paramount for the reproducibility of experimental results. 4-Chloro-2-hydroxy-3-nitropyridine is typically supplied as a light yellow crystalline solid.[1] Its key properties are summarized in the table below. It is important to note the tautomeric nature of the 2-hydroxypyridine moiety, which exists in equilibrium with its 2-pyridone form. For clarity, this guide will primarily refer to the 2-hydroxy-3-nitropyridine nomenclature, while acknowledging the IUPAC name for its pyridone tautomer is 4-chloro-3-nitro-1,2-dihydropyridin-2-one.
| Property | Value | Source(s) |
| CAS Number | 165547-79-5 | [1][2] |
| Molecular Formula | C₅H₃ClN₂O₃ | [1][3] |
| Molecular Weight | 174.54 g/mol | [1][3] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 218-229 °C | [1][4] |
| Purity (Typical) | ≥ 97.5 - 99% (HPLC) | [1][4] |
| Solubility | Insoluble in water | [2] |
| Storage | 0-8 °C, protected from moisture | [1][5] |
| IUPAC Name | 4-chloro-3-nitro-1H-pyridin-2-one | [3][4] |
Synthesis and Mechanistic Considerations
The reliable synthesis of 4-Chloro-2-hydroxy-3-nitropyridine is crucial for its application in multi-step synthetic campaigns. A common and effective laboratory-scale synthesis involves the chlorination of a dihydroxy-nitropyridine precursor.
Synthetic Workflow: From 2,4-dihydroxy-3-nitropyridine
The following protocol outlines a general procedure for the preparation of 4-Chloro-2-hydroxy-3-nitropyridine from 2,4-dihydroxy-3-nitropyridine.[2] The causality behind this choice of reagent lies in the targeted, regioselective replacement of the hydroxyl group at the 4-position with a chlorine atom, a transformation for which thionyl chloride or a similar chlorinating agent is highly effective. The dimethylformamide (DMF) acts as a catalyst, forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is more reactive than the agent itself.
Caption: Synthetic workflow for 4-Chloro-2-hydroxy-3-nitropyridine.
Step-by-Step Laboratory Protocol
-
Preparation: To a solution of 2,4-dihydroxy-3-nitropyridine (1 equivalent) in dichloromethane (DCM, ~16 mL/g of starting material) in a reaction vessel, add a catalytic amount of dimethylformamide (DMF, ~5 drops).[2]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of dimethyl chloride (1 equivalent) in DCM dropwise to the cooled reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM (~20 mL/g of original starting material).[2]
-
Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and finally, saturated brine.[2]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the target product, 2-hydroxy-3-nitro-4-chloropyridine.[2] A typical reported yield for this procedure is approximately 89%.[2]
Key Applications in Research and Development
The utility of 4-Chloro-2-hydroxy-3-nitropyridine stems from its ability to act as a versatile intermediate. The electron-withdrawing nitro group and the chloro substituent activate the pyridine ring for various nucleophilic substitution reactions, making it a valuable precursor for creating diverse chemical libraries.
Caption: Major application areas of 4-Chloro-2-hydroxy-3-nitropyridine.
Pharmaceutical Sector
In pharmaceutical research, nitrogen-containing heterocycles like pyridine are considered "privileged structures" due to their prevalence in a vast number of approved drugs.[6] 4-Chloro-2-hydroxy-3-nitropyridine is instrumental in this field for several reasons:
-
Anti-Infective Agents: It is a crucial precursor for compounds with potential antibacterial and antifungal properties.[1] The pyridine scaffold can be elaborated to mimic natural products or designed to interact with specific microbial targets.
-
Drug Discovery Lead: The reactivity of the chloro and nitro groups allows for the systematic modification of the molecule, creating libraries of related compounds. These libraries can then be screened for biological activity, potentially identifying new lead compounds for drug discovery programs.[1]
Agrochemical Sector
The principles that make this compound valuable in pharmaceuticals also apply to agricultural chemistry. It serves as an effective intermediate for the synthesis of:
-
Herbicides and Fungicides: By modifying the core structure, chemists can develop new active ingredients for crop protection products that offer improved efficacy, selectivity, or environmental profiles.[1]
Organic Synthesis
Beyond direct applications, it is a valuable tool for synthetic chemists. It enables the construction of diverse and complex chemical structures that may have applications in materials science, dye chemistry, and other fields.[1][2]
Analytical Characterization
To ensure the identity and purity of 4-Chloro-2-hydroxy-3-nitropyridine, a suite of analytical techniques is employed. While specific spectral data should always be referenced from the supplier's Certificate of Analysis for a given batch, the following characterization methods are standard:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often reported as ≥97.5% or higher.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound (174.54 g/mol ).[1]
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups such as O-H (hydroxyl), N-O (nitro), and C=C/C=N (aromatic ring) bonds.
Researchers using this compound should always verify its identity and purity via these methods before proceeding with subsequent reactions to ensure the integrity of their experimental outcomes.
Safe Handling, Storage, and Disposal
As with any chemical reagent, proper safety protocols must be strictly followed when handling 4-Chloro-2-hydroxy-3-nitropyridine. The compound is classified as an irritant and may be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[8]
-
Skin and Body Protection: Use a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust. If exposure limits may be exceeded, use an approved respirator.[9][10]
Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8] The recommended storage temperature is between 0-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][10]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]
Conclusion
4-Chloro-2-hydroxy-3-nitropyridine stands out as a high-value intermediate for chemical synthesis. Its well-defined reactivity and stability make it an essential tool for researchers in both industrial and academic settings. From developing new life-saving pharmaceuticals to creating more effective agrochemicals, the applications of this versatile building block are extensive and continue to grow. By adhering to the synthesis, handling, and analytical protocols outlined in this guide, scientists can confidently and safely leverage the full potential of this important chemical compound.
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